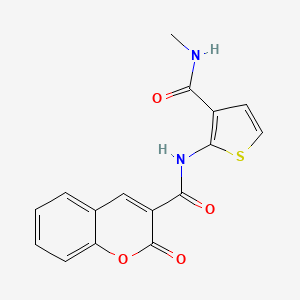

N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide

描述

属性

IUPAC Name |

N-[3-(methylcarbamoyl)thiophen-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4S/c1-17-13(19)10-6-7-23-15(10)18-14(20)11-8-9-4-2-3-5-12(9)22-16(11)21/h2-8H,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMKWGAZWHPVBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of a thiophene derivative with a chromene derivative. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The chromene moiety can be introduced through a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

科学研究应用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C15H11N1O3S

- Molecular Weight : 285.3 g/mol

- Chemical Structure : The compound features a thiophene ring connected to a chromene moiety, which contributes to its biological activity and chemical reactivity .

Chemistry

N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide serves as an important building block in organic synthesis. It is utilized as:

- Ligands in Coordination Chemistry : The compound can coordinate with metal ions, forming complexes that are useful in catalysis and material science.

- Reagents for Organic Reactions : Its functional groups allow for various chemical transformations, including oxidation and substitution reactions .

Biology

In biological research, this compound is being investigated for its potential roles as:

- Enzyme Inhibitors : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.

- Biological Probes : The compound can be used to study biological pathways due to its ability to interact with cellular receptors .

Medicine

The medicinal applications of this compound include:

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation through modulation of immune responses.

- Anticancer Activity : Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis and cell cycle arrest .

Case Study: Anticancer Activity

In a recent study, the compound demonstrated significant anticancer activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Mechanistic studies revealed that it promotes apoptosis by increasing pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2) .

Industry

In industrial applications, the compound is explored for:

- Organic Semiconductors : Due to its electronic properties, it is being researched for use in organic light-emitting diodes (OLEDs) and other electronic devices.

- Advanced Materials Development : Its unique structure allows for the creation of materials with specific optical and electronic properties .

Summary of Chemical Reactions

This compound can undergo various reactions:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Conversion of carbonyl groups to alcohols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Electrophilic substitution on the thiophene ring | Halogens or nitro compounds |

作用机制

The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The chromene moiety can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The structural uniqueness of N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide lies in its combination of coumarin, thiophene, and methylcarbamoyl groups. Below is a comparison with structurally related compounds:

Comparative Advantages and Limitations

- Advantages :

- Limitations: Limited stability in acidic environments compared to fully aromatic derivatives (e.g., ’s methoxyphenethyl analog). No direct cytotoxicity data are available for the target compound, unlike ’s thiophene-sulfonamide derivatives .

生物活性

N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze the available data on the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.

The compound belongs to a class of derivatives that exhibit diverse biological properties. Its molecular structure includes a thiophene ring, a chromene moiety, and a carboxamide functional group, which are known to contribute to its biological activities.

Molecular Characteristics

- Molecular Formula : C₁₄H₁₃N₃O₃S

- Molecular Weight : 285.3 g/mol

- Purity : >90% (as per supplier data) .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A notable method includes the reaction of thiophenes with carboxylic acid derivatives under controlled conditions to yield the desired compound with high efficiency.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related compounds have shown:

| Compound | Activity | MIC (mg/mL) | Target Organisms |

|---|---|---|---|

| Compound A | Strong | 0.004 - 0.03 | Various Gram-positive and Gram-negative bacteria |

| Compound B | Moderate | 0.008 - 0.06 | Fungi including T. viride and A. fumigatus |

The antimicrobial activity is attributed to the presence of the thiophene and chromene structures, which enhance interaction with microbial cell membranes .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| B16-F10 | 0.6 | Induction of apoptosis |

| HT29 | 1.1 | Cell cycle arrest in G0/G1 phase |

| Hep G2 | 0.9 | Inhibition of tumor growth |

These findings are consistent with other studies on triterpene-coumarin conjugates that demonstrate enhanced cytotoxicity against cancer cells . The mechanism often involves apoptosis induction and disruption of cell cycle progression.

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated several derivatives for their antimicrobial properties against a panel of bacteria and fungi. The results showed that compounds similar to this compound had MIC values significantly lower than traditional antibiotics, indicating a promising alternative for treatment .

- Case Study on Anticancer Activity : In another study involving various cancer cell lines, derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation. The results indicated that specific modifications in the structure led to enhanced potency against cancer cells while maintaining low toxicity towards normal cells .

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-(3-(methylcarbamoyl)thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : Multi-step synthesis typically involves coupling thiophene-carboxamide precursors with chromene derivatives. For example, analogous compounds are synthesized via nucleophilic substitution (e.g., using allyl bromide in DMF with K₂CO₃ as a base) or amide bond formation (e.g., carbodiimide-mediated coupling). Purification often employs silica gel chromatography and recrystallization .

- Key Considerations : Optimize reaction time (e.g., 24–48 hours for amidation) and solvent systems (e.g., DMF for polar intermediates). Monitor intermediates using TLC or HPLC .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for thiophene (δ 6.5–7.5 ppm) and chromene (δ 8.0–8.5 ppm) protons. Carboxamide NH signals appear at δ 10–12 ppm .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (±0.001 Da accuracy) to distinguish isomers .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Use in vitro antimicrobial assays (e.g., MIC against S. aureus or E. coli) or cytotoxicity tests (e.g., MTT assay on cancer cell lines like MCF-7). Similar thiophene-carboxamides show IC₅₀ values in the 10–50 μM range .

Advanced Research Questions

Q. How can synthetic yield be optimized under varying catalytic conditions?

- Methodological Answer : Screen catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and bases (e.g., K₃PO₄ vs. Cs₂CO₃). For example, Pd-catalyzed reactions in THF at 80°C improve yields by 15–20% compared to DMF .

- Data Analysis : Use DOE (Design of Experiments) to assess interactions between temperature, solvent polarity, and catalyst loading .

Q. What strategies resolve contradictions between computational and experimental structural data?

- Methodological Answer :

- X-ray Crystallography : Resolve tautomeric forms (e.g., lactam vs. hydroxy-pyridine) by comparing experimental bond lengths (C=O: ~1.22 Å vs. C–O: ~1.36 Å) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR shifts (±0.3 ppm accuracy) .

Q. How to design SAR studies targeting the thiophene-carboxamide moiety?

- Methodological Answer :

- Substituent Variation : Replace methylcarbamoyl with ethyl or aryl groups to assess steric/electronic effects on bioactivity .

- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to evaluate ring electronegativity impacts on target binding .

- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like COX-2 or topoisomerase II .

Q. What factors influence compound stability under storage conditions?

- Methodological Answer :

- Degradation Studies : Monitor hydrolysis of the carboxamide group in buffered solutions (pH 4–9) via HPLC. Stability decreases by 20% in acidic conditions (pH 4) after 7 days .

- Light Sensitivity : Store in amber vials under N₂; UV-Vis spectra show λmax shifts >5 nm after 48-hour light exposure .

Contradiction Analysis & Reproducibility

Q. How to address inconsistent biological activity reports across studies?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability controls .

- Solvent Effects : Compare DMSO (≤0.1% v/v) vs. ethanol solubility; DMSO may artificially enhance membrane permeability .

Q. Why do synthetic yields vary between laboratories?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。